1-[4-[4-(2-Bromobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone
Overview
Description
1-[4-[4-(2-Bromobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone is a useful research compound. Its molecular formula is C20H20BrFN2O2 and its molecular weight is 419.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{4-[4-(2-bromobenzoyl)-3-methyl-1-piperazinyl]-3-fluorophenyl}ethanone is 418.06922 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Compounds with structural similarities to "1-{4-[4-(2-bromobenzoyl)-3-methyl-1-piperazinyl]-3-fluorophenyl}ethanone" have been synthesized using various chemical reactions, including click chemistry, electrochemical synthesis, and Michael addition reactions. These methods offer pathways to novel compounds with potential biological and pharmacological applications (Govindhan et al., 2017) (Amani & Nematollahi, 2012).
Structural Exploration and Analysis
- The molecular structure, including the crystallographic analysis and Hirshfeld surface analysis, of related compounds has been extensively studied, providing insights into the intermolecular interactions and stability of these molecules (Prasad et al., 2018).
Pharmacokinetics and Binding Analysis
- Studies have focused on understanding the pharmacokinetics and binding characteristics of similar compounds. For instance, fluorescence spectroscopy techniques have been employed to analyze the binding interactions with human serum albumin, shedding light on the potential biological applications and pharmacokinetics nature of these compounds (Govindhan et al., 2017).
Biological Activity
- The cytotoxicity and antiproliferative activity of related compounds have been evaluated, with some studies reporting on the potential antibacterial and antifungal activities. These activities suggest the possible application of these compounds in the development of new therapeutic agents (Gökçe et al., 2005).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their potential as drug candidates. These studies can guide the design of compounds with improved efficacy and specificity (Govindhan et al., 2017).
Properties
IUPAC Name |
1-[4-[4-(2-bromobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN2O2/c1-13-12-23(19-8-7-15(14(2)25)11-18(19)22)9-10-24(13)20(26)16-5-3-4-6-17(16)21/h3-8,11,13H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNCNADAIAKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2Br)C3=C(C=C(C=C3)C(=O)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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